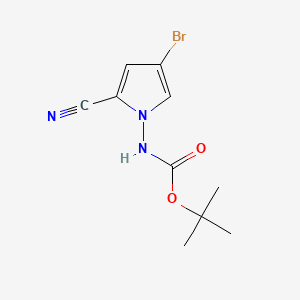

tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate

Description

tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (CAS: 937047-04-6) is a heterocyclic carbamate derivative featuring a pyrrole ring substituted with bromo (Br) and cyano (CN) groups at the 4- and 2-positions, respectively. The tert-butyl carbamate moiety acts as a protective group, commonly used in organic synthesis to stabilize reactive intermediates.

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2-cyanopyrrol-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c1-10(2,3)16-9(15)13-14-6-7(11)4-8(14)5-12/h4,6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUZUFSQLYFQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C=C(C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728470 | |

| Record name | tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937047-04-6 | |

| Record name | 1,1-Dimethylethyl N-(4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937047-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937047046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Modulation of Enzymatic Activity

Research indicates that tert-butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate may act as a modulator of specific enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL) and α/β hydrolase domain-containing protein 6 (ABHD6). These enzymes are crucial in the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation and appetite regulation .

Anticancer Properties

The compound has been studied for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression. The presence of the cyano group and bromine atom in its structure may enhance its reactivity and interaction with biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from pyrrole derivatives. A common synthetic route includes the following steps:

- Formation of Pyrrole Derivative : The initial step involves the reaction of tert-butyl carbamate with a bromo-cyanopyrrole precursor.

- Bromination : The introduction of the bromine atom is achieved through electrophilic bromination methods.

- Purification : The final product is purified using techniques such as flash chromatography to achieve high purity levels suitable for biological testing .

Toxicological Profile

The toxicological assessment of this compound indicates potential toxicity to aquatic life and mammals, necessitating careful handling and usage in laboratory settings. Studies have shown that exposure can lead to adverse effects on cellular viability in certain models, highlighting the importance of further research into its safety profile .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours, suggesting potential as a therapeutic agent in oncology.

Case Study 2: Enzymatic Modulation

In another study focusing on MAGL inhibition, this compound demonstrated IC50 values comparable to known inhibitors, indicating its potential use in modulating endocannabinoid signaling pathways for therapeutic purposes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

tert-Butyl piperazin-1-ylcarbamate (CAS: 147081-80-9)

tert-Butyl 5-cyano-1H-indole-1-carboxylate (CAS: 475102-10-4)

- Structural Differences: Features an indole ring (fused benzene-pyrrole system) with a cyano group at the 5-position.

- Applications : The fused aromatic system enhances π-π stacking in drug design, but the lack of a bromo substituent reduces versatility in metal-catalyzed reactions.

- Similarity Score : 0.51 .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

- Structural Differences : Pyrimidine core with fluoro, hydroxy, and methyl substituents.

- Reactivity : The hydroxy group introduces acidity (pKa ~8–10), while fluorine enhances metabolic stability in drug candidates.

- Safety Data : Requires stringent handling protocols (e.g., immediate medical consultation upon exposure) .

Functional Group Comparison

Bromo Substituent

- Reactivity : The 4-bromo group in the target compound enables Suzuki-Miyaura couplings, contrasting with tert-butyl 2-isopropylhydrazinecarboxylate (CAS: 16689-35-3) (similarity 0.54), which lacks halogen-driven reactivity .

- Steric Effects: Bromine’s larger size compared to chlorine (e.g., in tert-butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate, CAS: N/A) slows nucleophilic substitution but improves leaving-group ability in palladium-catalyzed reactions .

Cyano Group

- Electronic Effects: The 2-cyano group in the target compound withdraws electrons, activating the pyrrole ring for electrophilic substitution. This contrasts with tert-butyl (4-aminopyridin-2-yl)carbamate (CAS: 1266119-48-5), where the amino group donates electrons, altering regioselectivity in reactions .

Physicochemical Properties

| Property | Target Compound | tert-Butyl 5-cyano-1H-indole-1-carboxylate | tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate |

|---|---|---|---|

| Molecular Weight | ~285–300 g/mol* | 244.27 g/mol | 257.26 g/mol |

| Melting Point | Not reported | Not reported | Not reported |

| Key Functional Groups | Br, CN, tert-butyl carbamate | CN, indole | F, OH, CH3, tert-butyl carbamate |

*Estimated based on molecular formula.

Biological Activity

tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate, with the CAS number 937047-04-6, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂BrN₃O₂, with a molecular weight of 286.13 g/mol. The presence of a bromine atom and a cyano group in its structure suggests possible interactions with biological targets, enhancing its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrN₃O₂ |

| Molecular Weight | 286.13 g/mol |

| CAS Number | 937047-04-6 |

| Density | Approx. 1.1 g/cm³ |

Case Studies and Research Findings

Research has highlighted the biological potential of related compounds:

- Pyrrole Derivatives : A study indicated that pyrrole derivatives exhibit significant antimicrobial and anticancer properties, suggesting that this compound could share these activities .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have shown that the introduction of halogen substituents can enhance biological activity. For example, bromine substitution has been linked to increased potency against certain cancer cell lines .

- Zika Virus Inhibition : Compounds structurally similar to those containing pyrrole rings have demonstrated antiviral activity against Zika virus in vitro, highlighting the importance of further exploration into the antiviral potential of this compound .

Future Directions

Given the promising preliminary data regarding related compounds, future research should focus on:

- In vitro and In vivo Studies : Conducting detailed studies to evaluate the specific biological effects and mechanisms of action of this compound.

- Toxicity Assessments : Understanding the toxicity profile is crucial for evaluating its safety for potential therapeutic use.

Preparation Methods

Starting Material and Initial Steps

The synthesis generally begins with tert-butyl 1H-pyrrol-1-ylcarbamate as the precursor. This compound is subjected to functional group transformations to introduce the cyano and bromo substituents at the 2- and 4-positions of the pyrrole ring, respectively.

Solubility and Formulation Preparation

For practical applications such as in vivo studies, the compound is prepared as stock solutions with precise molarity. The preparation involves dissolving weighed amounts of the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water to achieve clear solutions suitable for biological studies. Physical methods including vortexing, ultrasound, or hot water baths assist in achieving full dissolution.

Preparation Data Tables

Stock Solution Preparation Table

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 3.4949 mL | 17.4746 mL | 34.9491 mL |

| 5 mM Solution | 0.699 mL | 3.4949 mL | 6.9898 mL |

| 10 mM Solution | 0.3495 mL | 1.7475 mL | 3.4949 mL |

Table 1: Volumes of solvent required to prepare stock solutions of different molarities from specified amounts of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate.

Reaction Conditions Summary

The preparation of this compound involves a multi-step synthetic route starting from tert-butyl 1H-pyrrol-1-ylcarbamate. Key steps include cyano group introduction using chlorosulfonyl isocyanate and selective bromination at the 4-position. Purification is achieved by chromatography and crystallization. For practical use, especially in vivo studies, the compound is dissolved in DMSO and co-solvents with careful attention to solution clarity and concentration.

This synthesis is well-documented with detailed reaction conditions and purification methods, supported by elemental and spectroscopic analyses, providing a reliable approach for researchers requiring this compound for further chemical or pharmaceutical investigations.

Q & A

Q. How can researchers optimize the synthesis yield of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For analogous compounds (e.g., bromophenyl carbamates), key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reactivity .

- Catalysts : Use of bases like triethylamine or DMAP to enhance nucleophilic substitution efficiency .

- Temperature control : Reactions often proceed optimally at 0–25°C to minimize side reactions (e.g., tert-butyl group cleavage) .

- Stoichiometry : A 1.2:1 molar ratio of tert-butyl chloroformate to the amine precursor ensures complete carbamate formation .

Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What are the key spectroscopic techniques for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify pyrrole protons (δ 6.5–7.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm). For similar brominated carbamates, coupling constants (J) help confirm substitution patterns .

- ¹³C NMR : Detect carbonyl carbons (δ 150–160 ppm) and nitrile groups (δ 115–120 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~285–300 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry, as done for tert-butyl bromoimidazole carbamates .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25–37°C for 24–72 hours; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS .

Store in amber vials at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. What role does the bromine substituent play in modulating biological activity or binding affinity?

- Methodological Answer : Bromine enhances halogen bonding, which can improve target selectivity. To investigate:

- Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify halogen-bonding hotspots .

- Biological Assays : Compare IC₅₀ values of brominated vs. non-brominated analogs (e.g., chloro or methyl derivatives) in enzyme inhibition studies .

- X-ray Co-crystallization : Resolve ligand-target complexes to visualize bromine interactions (e.g., with protein backbone carbonyls) .

Q. How can contradictory data in reaction mechanisms involving this compound be resolved?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled intermediates to trace reaction pathways (e.g., nitrile group participation in cyclization) .

- Kinetic Studies : Measure rate constants under varying conditions (pH, solvent) to distinguish between SN1 vs. SN2 mechanisms .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect transient intermediates (e.g., carbamate rotamers) .

Q. What experimental designs are recommended to study halogen-bonding effects in supramolecular assemblies?

- Methodological Answer :

- Factorial Design : Vary bromine position, solvent polarity, and counterion identity to assess interaction strength .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between the brominated carbamate and halogen-bond acceptors (e.g., iodinated aromatics) .

- Crystallographic Screening : Co-crystallize with model receptors (e.g., pyridine derivatives) to empirically map halogen-bond geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.